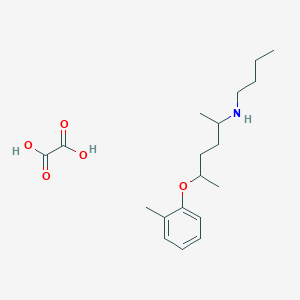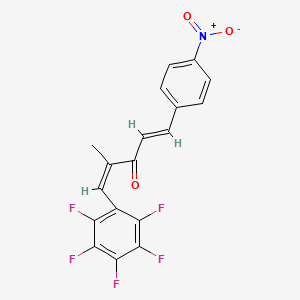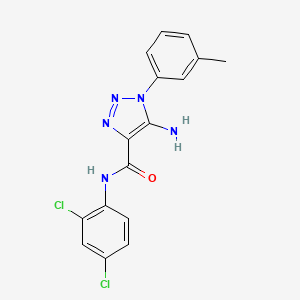
N-butyl-5-(2-methylphenoxy)-2-hexanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-5-(2-methylphenoxy)-2-hexanamine oxalate, commonly known as DMHA, is a synthetic compound that belongs to the class of aliphatic amines. It is widely used in scientific research for its potential applications in various fields such as pharmaceuticals, biotechnology, and sports nutrition. DMHA is a stimulant that is structurally similar to DMAA (1,3-dimethylamylamine) and has been reported to have similar effects on the central nervous system. The purpose of
Mechanism of Action
DMHA is a central nervous system stimulant that acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin (5). It also acts as a monoamine oxidase inhibitor, which prevents the breakdown of these neurotransmitters and prolongs their effects (6).
Biochemical and Physiological Effects:
DMHA has been reported to have several biochemical and physiological effects. In animal studies, DMHA has been shown to increase locomotor activity, enhance memory, and reduce anxiety (7). In human studies, DMHA has been reported to increase energy, improve focus, and enhance mood (8).
Advantages and Limitations for Lab Experiments
One advantage of using DMHA in lab experiments is its potential as a chiral building block for the synthesis of various compounds. Another advantage is its potential as a bronchodilator and as a treatment for ADHD. However, one limitation of using DMHA in lab experiments is its stimulant properties, which may interfere with the results of certain experiments.
Future Directions
There are several future directions for research on DMHA. One direction is to investigate its potential as a treatment for ADHD and other cognitive disorders. Another direction is to study its potential as a pre-workout supplement and its effects on athletic performance. Additionally, further research is needed to determine the long-term effects of DMHA on the central nervous system and its safety profile.
In conclusion, DMHA is a synthetic compound that has potential applications in various fields such as pharmaceuticals, biotechnology, and sports nutrition. Its synthesis method involves the reaction of 2-methyl-2-phenylpropanal with n-butyllithium, followed by reaction with 1-bromo-2-hexanone, and treatment with oxalic acid. DMHA acts as a central nervous system stimulant by increasing the release of neurotransmitters and acts as a monoamine oxidase inhibitor. Its biochemical and physiological effects include increased energy, improved focus, and enhanced mood. DMHA has advantages and limitations for lab experiments and several future directions for research.
Synthesis Methods
DMHA is synthesized by reacting 2-methyl-2-phenylpropanal with n-butyllithium, followed by reaction with 1-bromo-2-hexanone. The resulting product is then treated with oxalic acid to form DMHA oxalate (1).
Scientific Research Applications
DMHA has been studied for its potential applications in various fields such as pharmaceuticals, biotechnology, and sports nutrition. In pharmaceuticals, DMHA has been investigated for its potential as a bronchodilator and as a treatment for attention deficit hyperactivity disorder (ADHD) (2). In biotechnology, DMHA has been studied for its potential as a chiral building block for the synthesis of various compounds (3). In sports nutrition, DMHA has been investigated for its potential as a pre-workout supplement due to its stimulant properties (4).
properties
IUPAC Name |
N-butyl-5-(2-methylphenoxy)hexan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-5-6-13-18-15(3)11-12-16(4)19-17-10-8-7-9-14(17)2;3-1(4)2(5)6/h7-10,15-16,18H,5-6,11-13H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWABECMWLDBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CCC(C)OC1=CC=CC=C1C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5211691.png)

![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl](phenyl)methanone](/img/structure/B5211701.png)
![5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid](/img/structure/B5211709.png)

![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5211727.png)
![(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B5211735.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)
![N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5211777.png)

![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)